N-[2-(1H-indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide is a synthetic compound that features an indole moiety linked to a pentamethylbenzenesulfonamide group. Indole derivatives are significant in medicinal chemistry due to their presence in various natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide typically involves the reaction of tryptamine with a sulfonyl chloride derivative. The process can be summarized as follows:
Starting Materials: Tryptamine and 2,3,4,5,6-pentamethylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: Tryptamine is dissolved in the solvent, and the base is added. The sulfonyl chloride is then added dropwise to the mixture, which is stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, industrial processes would incorporate rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with similar structural features.
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Contains an indole moiety with different substituents.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide is unique due to the presence of the pentamethylbenzenesulfonamide group, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-13-14(2)16(4)21(17(5)15(13)3)26(24,25)23-11-10-18-12-22-20-9-7-6-8-19(18)20/h6-9,12,22-23H,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHSEMGZPNUERN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NCCC2=CNC3=CC=CC=C32)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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